2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid

Catalog No.
S14098284
CAS No.
603106-27-0
M.F
C10H12ClNO3
M. Wt
229.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid

CAS Number

603106-27-0

Product Name

2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid

IUPAC Name

2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

InChI

InChI=1S/C10H12ClNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)

InChI Key

XOTYDECZAOQPHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC(C(=O)O)N)Cl

2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid, also known by its IUPAC name (S)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid hydrochloride, is an amino acid derivative with the molecular formula C₁₀H₁₃ClNO₃ and a molecular weight of 266.12 g/mol. This compound features a propanoic acid backbone with an amino group and a substituted aromatic ring containing chlorine and methoxy groups. Its structural formula indicates a chiral center at the second carbon, making it exist in two enantiomeric forms, with the (S)-enantiomer being of particular interest in biological studies .

The reactivity of 2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid can be attributed to its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, allowing it to participate in acid-base reactions.
  • Nucleophilic Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions, potentially leading to various derivatives.
  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.

These reactions allow for the modification of the compound to create analogs with varied biological activities or improved pharmacological properties.

Research indicates that 2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid exhibits significant biological activity, particularly as an inhibitor of certain neurotransmitter receptors. It has been studied for its potential role in modulating synaptic transmission and neuroprotection. The compound's structure suggests that it may interact with glutamate receptors, which are critical in neurological processes. Such interactions could make it a candidate for further investigation in treatments for neurological disorders .

The synthesis of 2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available precursors such as 2-chloro-4-methoxyphenol.
  • Formation of the Propanoic Acid Backbone: This can be achieved through various methods including alkylation or acylation reactions.
  • Introduction of the Amino Group: The amino group can be introduced via reductive amination or direct amination techniques.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing .

The applications of 2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid span several fields:

  • Pharmaceutical Development: Due to its potential biological activity, it is investigated as a lead compound for developing drugs targeting neurological conditions.
  • Research Reagent: It serves as a valuable reagent in biochemical research, particularly in studies involving neurotransmitter systems.
  • Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules .

Studies focusing on the interactions of 2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid with various receptors have revealed its potential as a modulator of neurotransmitter systems. Interaction assays have shown that this compound may influence glutamate receptor activity, which is crucial for synaptic plasticity and memory formation. Further research is needed to elucidate its mechanisms and therapeutic potential fully .

Several compounds share structural similarities with 2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid, each exhibiting unique properties:

Compound NameMolecular FormulaMolecular WeightKey Features
2-Amino-3-(4-methoxyphenyl)propanoic acidC₁₀H₁₃NO₃195.215 g/molLacks chlorine substitution; potential different receptor interactions
2-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acidC₁₁H₁₄ClNO₃243.687 g/molDifferent chlorinated position; may exhibit altered biological activity
(S)-2-Amino-3-(4-fluorophenyl)propanoic acidC₁₀H₁₂FNO₂196.21 g/molFluorine substitution instead of chlorine; distinct pharmacological profile

These compounds highlight the significance of substituent positioning on biological activity and receptor interaction profiles, underscoring the uniqueness of 2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid in medicinal chemistry research .

Traditional Organic Synthesis Approaches for Halogenated Phenylalanine Analogues

Traditional synthetic routes to halogenated phenylalanine analogues rely on classical organic transformations, including nucleophilic aromatic substitution, diazonium salt chemistry, and condensation reactions. The Strecker amino acid synthesis provides a foundational framework for constructing the α-amino acid backbone. In this method, an aldehyde precursor—in this case, 2-chloro-4-methoxybenzaldehyde—reacts with ammonium cyanide to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the target amino acid. While effective for racemic mixtures, this approach often requires resolution steps to isolate enantiomerically pure products.

For regioselective halogenation at the 2-position of the aromatic ring, the Sandmeyer reaction remains a cornerstone. Diazotization of 4-methoxyaniline followed by treatment with copper(I) chloride generates 2-chloro-4-methoxybenzene, which can be functionalized further via Friedel-Crafts alkylation to introduce the propanoic acid side chain. Optimization studies demonstrate that reaction parameters such as temperature (180°C), copper salt concentration (10 mM CuSO₄), and iodide availability significantly influence yields, with reported improvements from 39% to 74% for analogous iodo derivatives.

Enzymatic methods have also been employed to enhance stereochemical fidelity. Phenylalanine ammonia lyase (PAL) catalyzes the reversible amination of (E)-cinnamic acid derivatives, enabling the synthesis of halogenated L-phenylalanine isotopomers with deuterium or tritium labels at the β-position. For example, isotopic enrichment using deuterated water or tritiated buffers achieves labeling efficiencies exceeding 95%, preserving the L-configuration critical for biological activity.

Table 1: Comparative Yields of Halogenated Phenylalanine Analogues via Traditional Methods

MethodHalogenYield (%)Stereoselectivity
Strecker SynthesisCl50–65Racemic
Sandmeyer ReactionCl70–85Regioselective
Enzymatic AminationCl/I80–95L-Configuration

Novel Catalytic Strategies for Methoxy-Substituted Aromatic Amino Acid Construction

Modern catalytic approaches prioritize atom economy, enantioselectivity, and functional group compatibility. Transition metal-catalyzed C–H activation has emerged as a powerful tool for direct methoxylation of halogenated phenylalanine precursors. Palladium(II) complexes, in conjunction with silver(I) oxide, facilitate ortho-methoxylation of 2-chlorophenylalanine derivatives under mild conditions, achieving >90% regioselectivity. This method circumvents the need for pre-functionalized substrates, streamlining the synthesis of 2-chloro-4-methoxyphenyl motifs.

Biocatalytic dynamic kinetic resolution (DKR) represents another breakthrough, combining engineered enzymes with transition metal catalysts. Mutant variants of Petroselinum crispum phenylalanine ammonia lyase (PcPAL) have been engineered to accept bulkier methoxy-substituted cinnamic acid derivatives, enabling asymmetric amination with enantiomeric excess (ee) values ≥98%. Coupling PcPAL with a ruthenium-based racemization catalyst allows for quantitative conversion of racemic substrates into single enantiomers, addressing longstanding challenges in kinetic resolutions.

Microwave-assisted synthesis has accelerated reaction kinetics for methoxy group installation. For instance, nucleophilic aromatic substitution of 2-chloro-4-nitrobenzene derivatives with sodium methoxide under microwave irradiation (150°C, 20 min) achieves complete conversion to 2-chloro-4-methoxy intermediates, which are subsequently reduced and subjected to reductive amination to furnish the target amino acids. This approach reduces reaction times from hours to minutes while maintaining yields above 85%.

Mechanistic Insights:

  • Palladium-Catalyzed Methoxylation:
    The proposed mechanism involves oxidative addition of Pd(0) to the C–Cl bond, followed by ligand exchange with methoxide and reductive elimination to form the C–O bond.
    $$ \text{Pd(0)} + \text{Ar–Cl} \rightarrow \text{Ar–Pd–Cl} \xrightarrow{\text{CH}3\text{O}^-} \text{Ar–OCH}3 + \text{Pd(0)} $$

  • Enzymatic DKR:Engineered PAL variants stabilize the transition state through hydrogen bonding with the methoxy group, favoring ammonia addition to the si-face of the cinnamic acid derivative.

Phase transfer catalysis has emerged as one of the most practical and environmentally benign approaches for the enantioselective synthesis of alpha-amino acid derivatives [3]. This methodology offers several advantages including mild reaction conditions, operational simplicity, and the use of inexpensive inorganic bases such as sodium hydroxide and potassium carbonate [2] [3].

The fundamental principle of asymmetric phase transfer catalysis involves the formation of ion pairs between chiral quaternary ammonium catalysts and substrate enolates, creating a chiral environment that enables highly selective transformations [4]. The process typically employs glycine Schiff base esters as nucleophilic components, which undergo alkylation with various electrophiles in the presence of chiral phase transfer catalysts [3] [5].

Research findings demonstrate that quaternary ammonium salts derived from cinchona alkaloids serve as highly effective chiral phase transfer catalysts for amino acid synthesis [6] [5]. These catalysts have been systematically optimized through structural modifications, leading to the development of multiple generations with progressively improved enantioselectivities [7].

Experimental Data for Phase Transfer Catalyzed Amino Acid Synthesis

SubstrateCatalyst LoadingBaseSolventTemperatureYield (%)Enantiomeric Excess (%)
Glycine Schiff Base10 mol%50% aqueous KOHToluene/CHCl₃Room temperature9994
N-Benzylidenealanine2 mol%NaOHCH₂Cl₂Room temperature8890
Chlorinated Substrate10 mol%1.5 equiv NaOHCH₂Cl₂Room temperature79.895.8

The incorporation of halogen substituents, particularly chlorine atoms, in the aromatic ring of phenylalanine derivatives has been shown to significantly enhance both chemical yields and asymmetric induction [8]. Studies indicate that the introduction of chlorine atoms at the ortho- and para-positions of the substrate leads to increased chemical and asymmetric yields, with enantiomeric excesses reaching up to 98.7% [8].

Mechanistic investigations reveal that the success of phase transfer catalysis depends on the formation of tight ion pairs between the chiral ammonium catalyst and the enolate substrate [3]. The catalyst creates a chiral pocket that controls the approach of electrophilic reagents, resulting in high levels of stereochemical control [4].

Cinchona Alkaloid-Mediated Asymmetric Alkylation Techniques

Cinchona alkaloids represent the most successful class of organocatalysts for asymmetric phase transfer catalytic processes [6]. These naturally occurring alkaloids, including cinchonidine, cinchonine, quinine, and quinidine, serve as readily available pseudoenantiomeric catalysts that can provide opposite senses of enantioselectivity [6] [5].

The structural modification of cinchona alkaloids has been extensively studied to optimize their catalytic performance [9]. Key modifications include quaternization of the quinuclidine nitrogen with various arylmethyl groups, particularly 9-anthracenylmethyl substituents, which have proven highly effective for achieving excellent enantioselectivities [5] [4].

Mechanistic Aspects of Cinchona Alkaloid Catalysis

The catalytic mechanism involves the formation of a quaternary ammonium enolate ion pair, where the cinchona alkaloid-derived catalyst provides a chiral environment around the reactive enolate [3]. The rigid bicyclic quinuclidine structure, combined with the quinoline aromatic system, creates a well-defined chiral pocket that effectively discriminates between prochiral faces of the substrate [10].

Research demonstrates that cinchona alkaloid-catalyzed reactions of ethyl glyoxylate with substituted ketenes yield alpha-disubstituted beta-lactones in moderate yield and high enantiomeric excess [10]. These intermediates can be subsequently transformed through azide ring opening, reduction, and ester hydrolysis to access chiral beta-alkyl aspartates [10].

Synthetic Applications and Research Findings

The application of cinchona alkaloid-mediated asymmetric alkylation has been extensively demonstrated in the synthesis of various halogenated phenylalanine derivatives [5]. Studies show that both enantiomers of unnatural phenylalanine derivatives can be obtained by using pseudoenantiomeric phase transfer catalysts derived from cinchonine and cinchonidine [5].

Cinchona Alkaloid TypeProduct ConfigurationEnantiomeric Excess (%)Yield (%)
Cinchonine-derived(R)-configuration94-9965-99
Cinchonidine-derived(S)-configuration88-9876-94
Modified QuinidineVariable75-9045-85

The versatility of cinchona alkaloid catalysis extends beyond simple alkylation reactions [11]. Dynamic kinetic resolution processes have been developed using modified cinchona alkaloids, achieving conversions greater than 99% with enantiomeric excesses ranging from 75% to 88% [11]. These procedures effectively circumvent problematic racemization and double bond isomerization associated with optically active beta-gamma-unsaturated alpha-amino acids [11].

Recent advances include the development of polymer-supported cinchona alkaloid-derived ammonium salts as recoverable phase-transfer catalysts [6]. These catalysts maintain high activity and selectivity while offering the advantage of catalyst recovery and reuse, making the process more economically viable for large-scale applications [6].

Scaffold Modification Strategies for Enhanced Bioactivity

The systematic modification of the 2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid scaffold has revealed critical insights into the molecular determinants of bioactivity. Halogen substitution patterns represent one of the most effective approaches for enhancing biological activity, with the position and nature of halogen atoms significantly influencing both potency and selectivity profiles [1] [2].

Ortho-chloro substitution at the C-2 position of the phenyl ring consistently produces the most significant bioactivity enhancements, typically resulting in 3-5 fold improvements in potency compared to unsubstituted analogues [3] [2]. This enhancement is primarily attributed to the halogen bonding interactions that chlorine atoms can form with target proteins, particularly when positioned ortho to the methoxy group. The electron-withdrawing nature of the chlorine atom also modulates the electronic properties of the aromatic ring, affecting both binding affinity and metabolic stability [4].

Meta-chloro substitution at the C-3 position provides moderate bioactivity enhancements of 1.5-2 fold, while maintaining favorable selectivity profiles [5]. This positioning allows for moderate electronic effects without introducing significant steric hindrance that might interfere with protein binding. The reduced activity compared to ortho-substitution suggests that optimal halogen bonding requires specific geometric arrangements within the target binding site [6].

Para-chloro substitution at the C-4 position generally produces minimal bioactivity enhancements, typically in the range of 1.1-1.3 fold improvements [7]. This limited enhancement is consistent with the reduced ability of para-positioned halogens to participate in directional halogen bonding interactions with protein residues. However, para-substitution can still contribute to improved metabolic stability through electronic effects [2].

The methoxy group positioning plays a crucial role in determining bioactivity profiles. Para-methoxy substitution consistently produces the highest bioactivity enhancements, with improvements ranging from 4-6 fold compared to non-methoxylated analogues [8] [9]. This enhancement is attributed to the strong electron-donating properties of the methoxy group, which increases the electron density of the aromatic ring and facilitates favorable π-π stacking interactions with aromatic residues in protein binding sites .

Dual substitution strategies combining both chloro and methoxy groups represent the most effective approach for bioactivity enhancement, producing very high improvements of 6-10 fold [7] [11]. The synergistic effects of electron-withdrawing chlorine and electron-donating methoxy groups create optimal electronic environments for protein binding while maintaining favorable pharmacokinetic properties. This dual substitution approach has been successfully applied to develop highly potent analogues with improved selectivity profiles [12].

Halogen variation studies have revealed that iodine substitution produces the highest bioactivity enhancements, with improvements ranging from 6-8 fold compared to chlorinated analogues [9] [2]. This enhancement is attributed to the stronger halogen bonding capability of iodine compared to other halogens, resulting in more favorable binding interactions with protein targets. Bromine substitution provides intermediate enhancements of 3-5 fold, while fluorine substitution typically produces minimal improvements due to its weak halogen bonding potential [2].

Impact of Substituent Position on Enzymatic Interaction Profiles

The position of substituents on the phenyl ring critically influences the enzymatic interaction profiles of chlorinated methoxyphenylalanine analogues, with each position contributing to distinct binding modes and selectivity patterns [1] [13].

Tyrosinase interactions are most favorably influenced by ortho-chloro substitution, which enhances binding affinity through halogen bonding interactions with copper ions in the enzyme's active site [1]. The 2-chloro-4-methoxy substitution pattern produces particularly strong interactions with tyrosinase, achieving Ki values of 0.85 μM compared to 15.80 μM for the corresponding fluoro analogue [1]. This dramatic difference highlights the importance of halogen bonding strength in determining enzymatic selectivity.

Phenylalanine hydroxylase interactions demonstrate distinct preferences for meta-chloro substitution, which allows for optimal positioning within the enzyme's active site without introducing steric clashes with critical residues [14]. The 3-chloro-4-methoxy substitution pattern produces mixed inhibition kinetics with Ki values of 2.45 μM, indicating interactions with both the substrate binding site and allosteric regulatory sites [14]. This dual interaction mode contributes to the improved selectivity profiles observed with meta-substituted analogues.

Phenylalanine ammonia-lyase interactions are significantly influenced by the electronic properties of substituents rather than their steric characteristics [15]. The enzyme shows reduced affinity for analogues with electron-withdrawing substituents at the ortho position, as evidenced by the higher Ki value of 8.70 μM for the 2-chloro-3-methoxy analogue compared to other substitution patterns [15]. This suggests that the enzyme's active site is optimized for electron-rich aromatic substrates, consistent with its natural substrate preference.

Aromatic amino acid decarboxylase interactions demonstrate moderate sensitivity to substituent positioning, with para-chloro substitution producing competitive inhibition kinetics and Ki values of 3.20 μM [7]. The enzyme's broad substrate specificity allows for accommodation of various substitution patterns, although optimal activity is achieved with specific electronic configurations that mimic the natural substrate's properties [7].

Selectivity ratios vary dramatically based on substituent positioning, with ortho-chloro substitution producing the highest selectivity ratios of 12.5-18.3 for tyrosinase interactions [1]. This selectivity is attributed to the unique geometric requirements of the tyrosinase active site, which can accommodate halogen bonding interactions more effectively than other enzymes. Meta-chloro substitution produces moderate selectivity ratios of 8.2, while para-chloro substitution generally results in reduced selectivity due to less specific binding interactions [7].

Metabolic stability is significantly influenced by substituent positioning, with halogen substitution at the ortho position generally producing the highest metabolic stability due to steric hindrance of metabolic enzymes [3]. The 2-chloro-4-methoxy substitution pattern demonstrates high metabolic stability, while analogues with electron-donating substituents at the para position show reduced stability due to increased susceptibility to oxidative metabolism [4].

The mechanism of action varies based on substituent positioning, with ortho-substituted analogues typically demonstrating competitive inhibition kinetics due to their ability to effectively compete with natural substrates for the active site [1] [13]. Meta-substituted analogues often exhibit mixed inhibition patterns, suggesting interactions with both substrate binding sites and allosteric regulatory sites [14]. Para-substituted analogues generally show weaker inhibition patterns, consistent with their reduced binding affinity and selectivity [7].

XLogP3

-0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

229.0505709 g/mol

Monoisotopic Mass

229.0505709 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types